molecular formula C7H5BrF3N B1272211 3-Bromo-5-(trifluoromethyl)aniline CAS No. 54962-75-3

3-Bromo-5-(trifluoromethyl)aniline

Cat. No. B1272211
CAS RN: 54962-75-3
M. Wt: 240.02 g/mol
InChI Key: HJTLKVYOWNTDPF-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)aniline is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound contains a bromine atom and a trifluoromethyl group attached to an aniline ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of related aniline derivatives has been explored in several studies. For instance, a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines as starting materials has been developed, which demonstrates the potential for further modifications in the synthesis of functional molecules . Another study reports a transition metal-free method for the synthesis of meta-bromo- and meta-trifluoromethylanilines, showcasing the ability to obtain anilines with challenging substitution patterns . Additionally, a regioselective bromination system for para-bromination of aniline derivatives has been described, which operates under mild conditions and exhibits unique regioselectivity .

Molecular Structure Analysis

Vibrational analysis of similar molecules, such as 4-bromo-3-(trifluoromethyl)aniline, has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, complemented by theoretical density functional theory computations . These studies provide insights into the effects of substituents on the vibrational spectra and molecular structure. Furthermore, the crystal structure of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, has been characterized by X-ray diffraction, revealing the dihedral angles between aromatic rings and providing a deeper understanding of the structural characteristics of brominated aniline derivatives .

Chemical Reactions Analysis

The reactivity of 3-Bromo-5-(trifluoromethyl)aniline and its derivatives in various chemical reactions has been a subject of interest. For example, the para-bromination of aromatic amines has been studied, highlighting the use of bromination agents and the formation of products such as 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . These studies contribute to the understanding of halogenation reactions and the synthesis of brominated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)aniline are influenced by the presence of the bromine and trifluoromethyl groups. A study involving the identification of unknown pharmaceutical impurities in this compound utilized liquid chromatography and nuclear magnetic resonance (NMR) techniques, which not only helped in impurity profiling but also shed light on the compound's behavior during chromatographic separation . Additionally, the vibrational, structural, thermodynamic, and electronic properties of related trifluoromethyl anilines have been extensively studied, providing valuable information on the influence of substituents on these properties .

Scientific Research Applications

Vibrational Analysis and Material Properties

3-Bromo-5-(trifluoromethyl)aniline and its variants have been studied for their vibrational properties, which are significant for materials science. The vibrational analysis of similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline, was conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research contributes to understanding the effects of electron-donating and withdrawing on aniline structures and the impact of substituent positions on vibrational spectra. These studies have implications for non-linear optical (NLO) materials, highlighting their potential in advanced material applications (Revathi et al., 2017).

Pharmaceutical Impurity Analysis

In pharmaceutical research, identifying and characterizing impurities is crucial. A study utilized liquid chromatography (LC) and nuclear magnetic resonance (NMR) methodologies to identify unknown impurities in 3-Bromo-5-(trifluoromethyl)aniline. This approach is vital for ensuring the purity and safety of pharmaceutical products (Harča et al., 2016).

Synthesis and Chemical Transformation

The compound has been involved in various synthetic processes. For example, an efficient method for synthesizing meta-bromo- and meta-trifluoromethylanilines was reported, demonstrating the chemical versatility of 3-Bromo-5-(trifluoromethyl)aniline derivatives. This research contributes to the synthesis of compounds with challenging substitution patterns, which are valuable in developing novel organic molecules (Staudt et al., 2022).

Catalytic and Biological Activities

3-Bromo-5-(trifluoromethyl)aniline derivatives have been studied for their catalytic and biological activities. For instance, lanthanide complexes with derivatives of 3-Bromo-5-(trifluoromethyl)aniline have shown potential in oxidation reactions and possess interesting luminescence properties. These studies pave the way for novel applications in catalysis and materials science (Lekha et al., 2014).

Safety And Hazards

The safety data sheet for 3-Bromo-5-(trifluoromethyl)aniline suggests that it may cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

3-Bromo-5-(trifluoromethyl)aniline is an important intermediate in the synthesis of various pharmaceutical compounds, including novel anticancer drugs . The process for its synthesis is suitable for industrial-scale production . Future research may focus on improving the yield of the synthesis process and exploring new applications for this compound in pharmaceutical research .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTLKVYOWNTDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203491
Record name 3-Bromo-5-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)aniline

CAS RN

54962-75-3
Record name 3-Bromo-5-(trifluoromethyl)aniline
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Record name 3-Bromo-5-(trifluoromethyl)aniline
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Record name 3-Bromo-5-(trifluoromethyl)aniline
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Record name 3-bromo-5-(trifluoromethyl)aniline
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Record name 3-Bromo-5-(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Harča, I Habinovec, E Meštrović, I Biljan… - Croatica Chemica …, 2016 - hrcak.srce.hr
Identification of unknown pharmaceutical impurities is an essential part in the drug development process. In the present study, we developed and applied liquid chromatography (LC)–…
Number of citations: 10 hrcak.srce.hr
M Harča, I Habinovec, E Meštrović, P Novak, I Biljanb - BOOK OF ABSTRACTS - bib.irb.hr
As impurities define the quality of a chemical entity, their identification is an essential part in the drug development process.[1] 3-Bromo-5-(trifluoromethyl) aniline is used as a starting …
Number of citations: 0 www.bib.irb.hr
L Zhang, Y Shan, C Li, Y Sun, P Su, J Wang, L Li… - European Journal of …, 2017 - Elsevier
Angiogenesis is modulated by a multitude of pro-angiogenic factors including VEGFR-2, Tie-2, and EphB4. Moreover, their crosstalk also had been well elaborated. We have identified …
Number of citations: 27 www.sciencedirect.com
WS Huang, WC Shakespeare - Synthesis, 2007 - thieme-connect.com
A concise synthesis of AMN107, a compound currently undergoing several phase II/III clinical trials for chronic myelogenous leukemia is described. The new procedure reduces the …
Number of citations: 58 www.thieme-connect.com
P Su, J Wang, Y Shi, X Pan, R Shao, J Zhang - Bioorganic & medicinal …, 2015 - Elsevier
VEGFR-2 plays an essential role in angiogenesis and is an important target for cancer therapy. A series of biphenyl-aryl ureas were synthesized and evaluated as novel VEGFR-2 …
Number of citations: 22 www.sciencedirect.com
EY Cotrina, M Pinto, L Bosch, M Vilà… - Journal of Medicinal …, 2013 - ACS Publications
The amyloidogenic protein transthyretin (TTR) is thought to aggregate into amyloid fibrils by tetramer dissociation which can be inhibited by a number of small molecule compounds. Our …
Number of citations: 25 pubs.acs.org
Y Li, M Shen, Z Zhang, J Luo, X Pan, X Lu… - Journal of medicinal …, 2012 - ACS Publications
A series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors by using combinational strategies of bioisosteric replacement, …
Number of citations: 41 pubs.acs.org
WS Huang, CA Metcalf, R Sundaramoorthi… - Journal of medicinal …, 2010 - ACS Publications
In the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors, the T315I gatekeeper mutant has emerged as resistant to all currently approved agents. This report …
Number of citations: 371 pubs.acs.org
R Xie, J Shi, C Cheng, F Yun, X Liu, P Tang… - Medicinal …, 2016 - ingentaconnect.com
A novel, green, and atom-economical boric acid catalyzed direct amidation without the use of any coupling agents for the preparation of suberoylanilide hydroxamic acid (SAHA) and …
Number of citations: 4 www.ingentaconnect.com
M Pandrala, AAN Bruyneel, AP Hnatiuk… - Journal of medicinal …, 2022 - ACS Publications
Development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL oncogene constitutes an effective approach for the treatment of chronic myeloid leukemia (CML) and/or acute …
Number of citations: 5 pubs.acs.org

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